molecular formula C24H23FN6O2 B2888419 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 1021254-18-1

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B2888419
CAS No.: 1021254-18-1
M. Wt: 446.486
InChI Key: QGQJGRPHQFXPLF-UHFFFAOYSA-N
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Description

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a complex organic compound featuring a tetrazole ring, a piperazine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile group under acidic or basic conditions.

    Piperazine Derivative Synthesis: The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine and an appropriate halide.

    Coupling Reactions: The final compound is assembled through coupling reactions, such as the reaction of the tetrazole derivative with a piperazine derivative, followed by the attachment of the naphthalene moiety via etherification or similar reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-(2-(naphthalen-2-yloxy)ethyl)piperazin-1-yl)-2-(3-fluorophenyl)ethanone
  • 1-(4-(2-(naphthalen-2-yloxy)ethyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

Uniqueness: 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is unique due to the presence of the tetrazole ring, which can confer specific binding properties and biological activity. The combination of the tetrazole, piperazine, and naphthalene moieties in a single molecule provides a distinctive structure that can interact with multiple biological targets, potentially leading to a broad range of applications.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmaceutical research.

Properties

IUPAC Name

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O2/c25-20-6-3-7-21(15-20)31-23(26-27-28-31)16-29-10-12-30(13-11-29)24(32)17-33-22-9-8-18-4-1-2-5-19(18)14-22/h1-9,14-15H,10-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQJGRPHQFXPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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